molecular formula C26H31N3O6 B15085907 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15085907
M. Wt: 481.5 g/mol
InChI Key: HBLFDQBUFNTHAZ-ZNTNEXAZSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Functionalization of the benzoyl and nitrophenyl groups: These steps may involve Friedel-Crafts acylation and nitration reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H31N3O6

Molecular Weight

481.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31N3O6/c1-16(2)15-35-21-10-9-19(13-17(21)3)24(30)22-23(18-7-6-8-20(14-18)29(33)34)28(12-11-27(4)5)26(32)25(22)31/h6-10,13-14,16,23,30H,11-12,15H2,1-5H3/b24-22+

InChI Key

HBLFDQBUFNTHAZ-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)[N+](=O)[O-])/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)[N+](=O)[O-])O)OCC(C)C

Origin of Product

United States

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